Tetratriacontadiene
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Overview
Description
Tetratriacontadiene is a hydrocarbon compound with the molecular formula C34H66 It is characterized by the presence of two double bonds within its long carbon chain This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetratriacontadiene can be achieved through several methods, including:
Catalytic Hydrogenation: This method involves the partial hydrogenation of tetratriacontatetraene, a compound with four double bonds, using a catalyst such as palladium on carbon (Pd/C) under controlled conditions.
Wittig Reaction: This reaction involves the use of a phosphonium ylide to form the double bonds in the carbon chain. The reaction typically requires a strong base such as sodium hydride (NaH) and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as plant stems, followed by purification using chromatographic techniques. The use of large-scale catalytic hydrogenation is also common in industrial settings to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Tetratriacontadiene undergoes several types of chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be fully hydrogenated to form tetratriacontane using hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogenation reactions can occur where the double bonds react with halogens (e.g., bromine or chlorine) to form dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum (Pt) as catalysts.
Substitution: Bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Tetratriacontane.
Substitution: Dihalides (e.g., this compound dibromide).
Scientific Research Applications
Tetratriacontadiene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of long-chain alkenes and their derivatives.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals and materials, including lubricants and surfactants.
Mechanism of Action
The mechanism of action of tetratriacontadiene involves its interaction with various molecular targets, primarily through its double bonds. These interactions can lead to the formation of reactive intermediates, such as epoxides, which can further react with biological molecules. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Tetratetracontane (C44H90): A longer-chain hydrocarbon with no double bonds, making it less reactive compared to tetratriacontadiene.
Hexatriacontadiene (C36H70): Similar in structure but with a slightly longer carbon chain, leading to different physical properties and reactivity.
Uniqueness
This compound is unique due to its specific chain length and the presence of two double bonds, which confer distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
80961-14-4 |
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Molecular Formula |
C34H66 |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
tetratriaconta-1,3-diene |
InChI |
InChI=1S/C34H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-34H2,2H3 |
InChI Key |
XYSMENWZUPTRBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origin of Product |
United States |
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